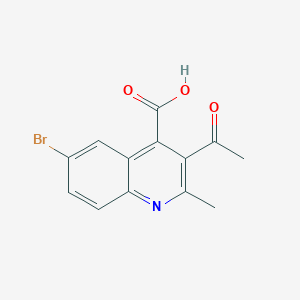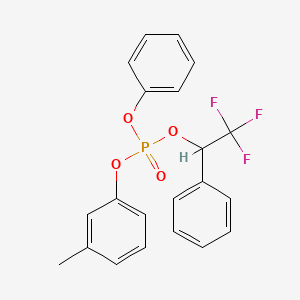
Disodium aurothiomalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurothiomalate(2-) is a C4-dicarboxylate which is a dianion obtained by the deprotonation of the two carboxy OH groups of aurothiomalic acid. It is a conjugate base of an aurothiomalic acid.
Scientific Research Applications
Inhibition of Protein-Tyrosine Phosphatases
Disodium aurothiomalate (AuTM) has been found to inhibit the activity of protein-tyrosine phosphatases, such as CD45 and PTP1B, which are essential for antigen-receptor-mediated lymphocyte signaling. This inhibition could be a factor in its effectiveness in treating autoimmune and inflammatory disorders (Wang et al., 1997).
Interaction with T Cells
AuTM has been shown to interfere with the processing and presentation of defined antigens to T cells. Specifically, it inhibits IL-2 release of T cell hybridoma clones that recognize peptides containing two or more cysteine residues, which may contribute to the therapeutic effect in rheumatoid arthritis (Griem et al., 1995).
Molecular Distribution in Human Blood Plasma
Research has shown that a significant portion of gold from disodium aurothiomalate associates with albumin in human blood plasma. This finding is crucial for understanding the biotransformation and the distribution of the drug in the body (Rayner et al., 1989).
Potential in Malaria Treatment
A study on murine malaria suggested that disodium aurothiomalate could influence the survival of Plasmodium berghei-infected mice. This effect is partially explained by stimulation of eryptosis, the death of erythrocytes, which is beneficial in the clinical course of malaria (Alesutan et al., 2010).
Effect on Immune System
AuTM has been found to exert specific effects on various functions of macrophages and the activation of T-cells. These effects help to understand both the desired anti-inflammatory and adverse effects of antirheumatic gold drugs (Griem & Gleichmann, 1996).
Control of Oxidative Damage in Rheumatoid Arthritis
Gold(I)-thiolate drugs, including disodium aurothiomalate, play roles in controlling oxidative damage in rheumatoid arthritis. They modulate enzymes involved in the generation or scavenging of reactive oxygen species and protect proteins against oxidative attack (Grootveld et al., 1990).
properties
Product Name |
Disodium aurothiomalate |
|---|---|
Molecular Formula |
C4H3AuO4S-2 |
Molecular Weight |
344.1 g/mol |
IUPAC Name |
gold(1+);2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-3 |
InChI Key |
XJHSMFDIQHVMCY-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Au+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




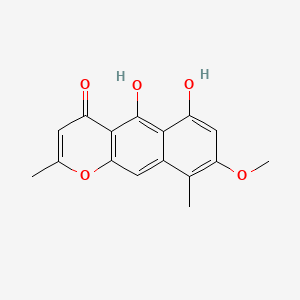

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)



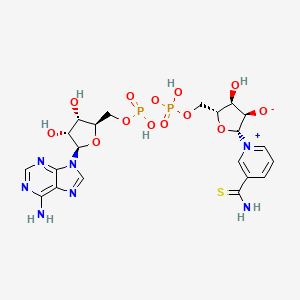
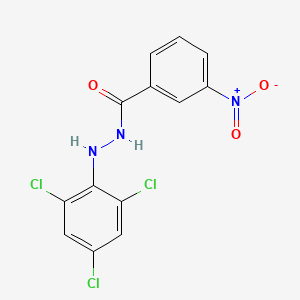
![6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)


